4-benzylpiperidine-1-carboximidamide;sulfuric acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzylpiperidine-1-carboximidamide involves the reaction of 4-cyanopyridine with toluene to produce 4-benzylpyridine. This intermediate is then subjected to catalytic hydrogenation to yield 4-benzylpiperidine . The final step involves the reaction of 4-benzylpiperidine with sulfuric acid to form the desired compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Benzylpiperidine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzylpiperidine derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
4-Benzylpiperidine-1-carboximidamide; sulfuric acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-benzylpiperidine-1-carboximidamide involves its interaction with various molecular targets. It acts as a monoamine releasing agent with a preference for norepinephrine and dopamine over serotonin . Additionally, it functions as a monoamine oxidase inhibitor, particularly targeting MAO-A . This dual action results in increased levels of neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission .
Comparison with Similar Compounds
Similar Compounds
2-Benzylpiperidine: Similar in structure but differs in the position of the benzyl group.
Benzylpiperazine: Another piperidine derivative with different pharmacological properties.
Tetrahydroisoquinoline: Shares some structural similarities but has distinct biological effects.
Uniqueness
4-Benzylpiperidine-1-carboximidamide; sulfuric acid is unique due to its specific combination of a piperidine ring with a benzyl group and a carboximidamide moiety. This structure imparts unique pharmacological properties, particularly its dual role as a monoamine releasing agent and a monoamine oxidase inhibitor .
Properties
IUPAC Name |
4-benzylpiperidine-1-carboximidamide;sulfuric acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H19N3.H2O4S/c2*14-13(15)16-8-6-12(7-9-16)10-11-4-2-1-3-5-11;1-5(2,3)4/h2*1-5,12H,6-10H2,(H3,14,15);(H2,1,2,3,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRRQNSHDAKBCQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=N)N.C1CN(CCC1CC2=CC=CC=C2)C(=N)N.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N6O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50207825 | |
Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59084-01-4 | |
Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059084014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Piperidinecarboximidamide, 4-(phenylmethyl)-, sulfate (2:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50207825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bis(4-benzylpiperidine-1-carboximidamide) sulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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